The compound is primarily sourced from synthetic organic chemistry, where it is synthesized through various methods involving piperazine and pyridine derivatives. It belongs to the class of heterocyclic compounds, specifically piperazines, which are characterized by their two nitrogen atoms in a six-membered ring. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including neuropharmacological activities.
The synthesis of 1-(5-Phenylpyridin-3-yl)piperazine typically involves several key steps:
For example, one method involves the reaction of 3-bromopyridine with piperazine in the presence of a base such as potassium carbonate, followed by heating to promote the formation of the final compound. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 1-(5-Phenylpyridin-3-yl)piperazine can be described as follows:
The structure can be visualized in terms of its functional groups and spatial arrangement, which influences its reactivity and interaction with biological targets.
1-(5-Phenylpyridin-3-yl)piperazine can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to explore new derivatives.
The mechanism of action of 1-(5-Phenylpyridin-3-yl)piperazine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, compounds in this class have been shown to interact with serotonin receptors, influencing neurotransmitter activity and potentially exhibiting anxiolytic or antidepressant effects.
Studies have indicated that these interactions can lead to alterations in signaling pathways associated with mood regulation and cognition, highlighting their potential therapeutic applications in treating psychiatric disorders.
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.
1-(5-Phenylpyridin-3-yl)piperazine has significant potential in various scientific applications:
The compound features a canonical long-chain arylpiperazine structure comprising three distinct regions: 1) the piperazine "head" group (typically N4-substituted in bioactive analogues), 2) a methylene or ethylene "spacer" (though in this case, direct pyridinyl attachment creates a semi-rigid linkage), and 3) the aryl "tail" region represented by the 5-phenylpyridin-3-yl moiety. Unlike classical LCAPs with phenyl head groups, the 3-pyridinyl nitrogen introduces a hydrogen-bond acceptor at a strategic position, influencing both physicochemical properties and target interactions. Key molecular descriptors include: molecular weight (239.32 g/mol), CAS registry number (223794-97-6), hydrogen bond acceptors (3), hydrogen bond donors (1), and rotatable bonds (3) [1]. The dihedral angle between the pyridine and pendant phenyl ring significantly impacts conformational sampling, with crystallographic studies suggesting a preference for near-perpendicular orientation that minimizes steric clash while optimizing π-π stacking potential in protein binding pockets [2].
Table 1: Fundamental Structural and Physicochemical Properties of 1-(5-Phenylpyridin-3-yl)piperazine
Property | Value | Measurement Method/Data Source |
---|---|---|
Molecular Formula | C₁₅H₁₇N₃ | High-resolution MS [1] |
Molecular Weight | 239.32 g/mol | Calculated exact mass [1] |
CAS Registry Number | 223794-97-6 | Commercial chemical databases [1] |
Hydrogen Bond Acceptors | 3 | Computational prediction [1] |
Hydrogen Bond Donors | 1 (piperazine N-H) | Computational prediction [1] |
Rotatable Bonds | 3 | Molecular topology analysis [8] |
Topological Polar Surface Area | 30.5 Ų | Computational prediction [3] |
Synthetic accessibility enables rapid analogue generation, typically achieved through: 1) Buchwald-Hartwig amination of 3-bromo-5-phenylpyridine with protected piperazines, 2) Suzuki-Miyaura coupling on 3-piperazinyl-5-bromopyridine scaffolds, or 3) reductive amination strategies when modifying the piperazine nitrogen [2] [8]. The piperazine nitrogen (N1) serves as the primary site for structural diversification, with N4-alkylation or acylation generating extensive analogue libraries. Computational models indicate that protonation of the piperazine nitrogen (pKa ~7.5-8.2) facilitates ionic interactions with aspartate residues in aminergic receptors, while the pyridine nitrogen (pKa ~3.5-4.0) may participate in weaker dipole interactions or water-mediated hydrogen bonding [3] [8]. The structural plasticity of this core allows precise optimization of steric, electronic, and solubility parameters critical for drug development.
Neuropsychopharmacological Applications
The scaffold demonstrates exceptional versatility in central nervous system (CNS) drug discovery, primarily through modulation of monoaminergic receptors and transporters. Structural optimization has yielded compounds with nanomolar affinity for serotonin (5-HT₁ₐ, 5-HT₂ₐ), dopamine (D₂, D₃), and sigma receptors, underpinning potential applications in depression, schizophrenia, and substance use disorders [3] [6] [8]. Notably, N4-modification with indole-derived side chains produces potent serotonin reuptake inhibitors, exemplified by compound A20 (IC₅₀ = 0.23 nM) which demonstrates favorable pharmacokinetics in rat models (AUC = 1280 ng·h/mL, T₁/₂ = 4.2 h) [3]. The molecular framework enables precise tuning of receptor subtype selectivity—particularly for D3 versus D2 dopamine receptors—through strategic substitution patterns on the pendant phenyl ring and piperazine nitrogen [8]. Bitopic ligands leveraging this scaffold achieve >500-fold D3 selectivity by simultaneously engaging orthosteric binding pockets and secondary hydrophobic domains unique to D3 receptors [8].
Table 2: Neuropsychopharmacological Applications of Key Derivatives
Compound Derivative | Primary Target (IC₅₀/Ki) | In Vitro/In Vivo Activity | Reference |
---|---|---|---|
A20 | Serotonin Transporter (0.23 nM) | 98% 5-HT reuptake inhibition at 10 mg/kg | [3] |
WC44 | Dopamine D3 Receptor (Ki=8.2 nM) | Reduces cocaine self-administration (10 mg/kg) | [6] |
6a | Dopamine D3 Receptor (Ki=0.2 nM) | Inhibits L-DOPA-induced dyskinesia (AIM score ↓62%) | [8] |
Antimicrobial Applications
In infectious disease research, the scaffold demonstrates potent antiparasitic activity through inhibition of Trypanosoma cruzi CYP51, a validated target in Chagas disease therapeutics. Fenarimol-derived analogues bearing this pharmacophore exhibit low nanomolar efficacy against intracellular amastigotes (IC₅₀ = 5-40 nM), significantly surpassing reference drugs benznidazole and posaconazole [2]. Compound 24 and 37 emerge as optimized candidates with exceptional plasma exposure (AUC₀₋₂₄ > 8000 ng·h/mL) and oral efficacy in acute murine infection models, achieving >99% parasite clearance at 25 mg/kg/day dosing [2]. The molecular mechanism involves selective coordination to the heme iron of TcCYP51 while exploiting hydrophobic accessory pocket residues unique to the parasitic enzyme versus human homologs. Additional antimicrobial potential is evidenced in structural hybrids incorporating fluoroquinolone motifs, which exhibit broad-spectrum activity against Gram-positive pathogens (MIC = 0.25-2 μg/mL) through dual targeting of DNA gyrase and topoisomerase IV [2].
Table 3: Antimicrobial Efficacy of Select Derivatives Against Trypanosoma cruzi
Compound | In Vitro IC₅₀ (nM) | Plasma Exposure (AUC₀₋₂₄, ng·h/mL) | In Vivo Efficacy (% Parasite Clearance) |
---|---|---|---|
Fenarimol | 350 | 210 | 40% (25 mg/kg/day) |
24 | 12 | 8,200 | >99% (25 mg/kg/day) |
37 | 5 | 11,500 | >99% (25 mg/kg/day) |
Receptor Subtype Selectivity Challenges
Despite promising pharmacological profiles, the precise structural determinants governing receptor subtype selectivity remain inadequately characterized. For dopamine receptors, molecular dynamics simulations suggest that subtle differences in extracellular loop conformation influence ligand access to D2 versus D3 orthosteric sites, yet experimental validation through mutagenesis studies is lacking for this chemotype [6] [8]. Similarly, serotonin receptor subtype selectivity (particularly 5-HT₁ₐ vs 5-HT₇) appears sensitive to N4-substituent bulkiness and electronic properties, but comprehensive quantitative structure-activity relationship (QSAR) models have not been developed. The scaffold's intrinsic flexibility complicates crystallographic characterization of receptor complexes, hindering rational design of subtype-selective agents. Bitopic binding hypotheses—where the phenylpyridine moiety occupies secondary binding pockets—require validation through advanced biophysical techniques like cryo-EM or FRET-based binding assays [8].
Therapeutic Mechanism Uncertainties
In Chagas disease applications, despite potent CYP51 inhibition, unresolved questions persist regarding: 1) correlation between enzymatic inhibition and parasitic cell death kinetics, 2) differential activity against discrete typing units (DTUs) of T. cruzi, and 3) potential off-target effects on human cytochrome P450 isoforms (notably CYP3A4) [2]. Transcriptomic analyses reveal compound-induced upregulation of parasite stress response genes (HSP70, P450 reductase) suggesting additional mechanisms beyond sterol biosynthesis disruption. For CNS applications, the interplay between transporter inhibition (SERT) and receptor modulation (5-HT₁ₐ autoreceptors) in producing antidepressant effects requires clarification through knock-out animal models or selective antagonist studies. Limited blood-brain barrier (BBB) penetration data exists for the scaffold, with only two reported compounds (A20 and WC44) demonstrating sufficient CNS exposure for in vivo efficacy studies [3] [6].
ADMET Prediction Limitations
Current in silico models poorly predict the scaffold's metabolic fate, with significant species-specific differences observed in microsomal stability assays. Human hepatocyte studies indicate predominant oxidation at the piperazine C2/C5 positions followed by glutathione conjugation, yet reactive metabolite formation potential remains unassessed [2] [3]. The impact of common substituents (fluoro, chloro, methoxy) on hERG channel binding affinity lacks systematic investigation, representing a critical safety knowledge gap. Furthermore, the scaffold's propensity for polymorph formation complicates pharmaceutical development, with only one crystalline form reported for the parent compound [1] [2].
Table 4: Key Knowledge Gaps and Research Priorities
Research Domain | Critical Knowledge Gaps | Recommended Investigation Approaches |
---|---|---|
Dopamine Receptor Selectivity | Structural basis for D3 vs. D2 selectivity differences | D3/D2 chimeric receptor studies; Cryo-EM complex structures |
Antiparasitic Mechanism | Off-target effects in T. cruzi; DTU susceptibility variations | Chemical proteomics; Gene knockout parasite strains |
Metabolic Stability | Species differences in clearance pathways; Reactive metabolite risk | Trapped metabolite assays; CYP phenotyping with human isoforms |
Solid-State Properties | Polymorph predictability; Salt formation propensity | High-throughput crystallization screening; Computational crystal structure prediction |
Table of Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1